molecular formula C9H5ClFNO B13881838 3-Chloro-2-fluorobenzoylacetonitrile

3-Chloro-2-fluorobenzoylacetonitrile

Cat. No.: B13881838
M. Wt: 197.59 g/mol
InChI Key: KATWYNUQOFLYGD-UHFFFAOYSA-N
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Description

3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a nitrile and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles.

    Reduction: The ketone group can be reduced to an alcohol.

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanenitrile.

    Reduction: The major product is 3-(3-chloro-2-fluorophenyl)-3-hydroxypropanenitrile.

    Oxidation: Products include 3-(3-chloro-2-fluorophenyl)-3-oxopropanoic acid.

Scientific Research Applications

3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-fluorophenylboronic acid
  • 3-chloro-2-fluorophenyl isocyanate
  • 3-chloro-2-fluorophenol

Uniqueness

3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structural features allow for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5ClFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2

InChI Key

KATWYNUQOFLYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)CC#N

Origin of Product

United States

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